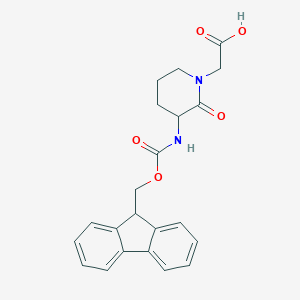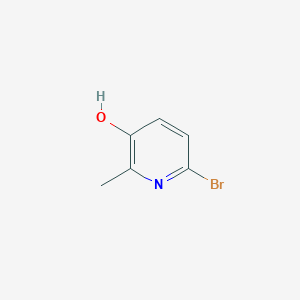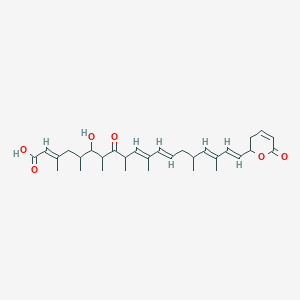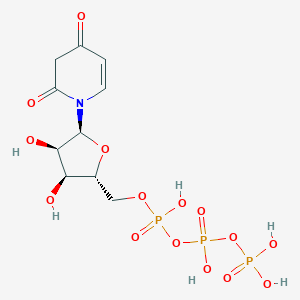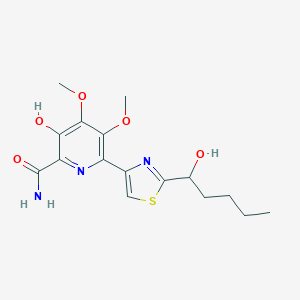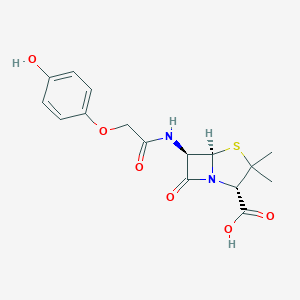
碳酸,4-硝基苯基苯甲酯
描述
The ester "Carbonic acid, 4-nitrophenyl phenylmethyl ester" is related to the study of carbonic anhydrases and their activities with esters like 4-nitrophenyl acetate and phosphates. These enzymes are investigated for their esterase and phosphatase activities across different classes and organisms (Innocenti & Supuran, 2010).
Synthesis Analysis
The synthesis of related ester compounds often involves the reaction of carbonic anhydrases with substrates like 4-nitrophenyl acetate. These reactions help in understanding the substrate specificity and activity of different enzyme classes (Verpoorte, Mehta, & Edsall, 1967).
Molecular Structure Analysis
Molecular structure and conformation analyses are crucial for understanding the chemical behavior of esters. For example, studies have been conducted on the molecular structure and conformation of related compounds using techniques like electron nuclear double resonance and molecular modeling (Mustafi, Boisvert, & Makinen, 1993).
Chemical Reactions and Properties
The reactivity and properties of carbonic acid esters are influenced by their molecular structure. For example, the synthesis of conjugated polyene carbonyl derivatives of nitroxyl spin-labels demonstrates the chemical versatility and reactivity of these compounds (Mustafi, Boisvert, & Makinen, 1993).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are fundamental for understanding the behavior and applications of esters. The study of polymorphs of related compounds like 4-nitrophenylacetic acid helps in understanding these physical properties (Kennedy & Moraes, 2016).
Chemical Properties Analysis
The chemical properties of esters are significantly influenced by their functional groups and molecular structure. Investigations into the esterase, phosphatase, and sulfatase activities of carbonic anhydrase isozymes with 4-nitrophenyl esters provide insight into the chemical properties and reactivity of these compounds (Innocenti, Scozzafava, Parkkila, Puccetti, De Simone, & Supuran, 2008).
科学研究应用
碳酸酐酶作为硫酸酯酶和酯酶活性
碳酸酐酶 (CA) 以其催化 CO2 水化为碳酸氢盐的作用而闻名。然而,研究已将其功能扩展到包括在某些条件下的活化酯水解甚至硫酸酯酶活性。具体而言,α-碳酸酐酶已被证明可以催化硫酸酯生成环状二醇,突出了它们超越其传统作用的多功能性。这一发现为碳酸酐酶在合成有机化学和生物化学中的应用开辟了新途径,提供了对酶催化机制的见解以及在药物设计和其他药学领域中的潜在应用 (Çavdar 等人,2012).
表面的改性和功能化
“碳酸,4-硝基苯基苯甲酯”衍生物的另一个重要应用领域是碳基材料(如碳纳米管 (CNT))的改性和功能化。这些过程对于增强碳纳米管的性能至关重要,使其适用于各种应用,包括纳米复合材料、传感器和电子设备。将硝基苯基基化合物用于表面的共价改性引入了特定的官能团,这些官能团可以改变材料的物理、化学和电子性质,从而拓宽了它们的应用范围。研究表明,使用硝基苯基基团可以估计碳纳米管表面的羧基数量,展示了一种量化表面功能化并针对特定应用改善材料特性的方法 (Masheter 等人,2007).
作用机制
Target of Action
Benzyl 4-nitrophenyl carbonate, also known as Carbonic acid, 4-nitrophenyl phenylmethyl ester, Benzyl p-nitrophenyl carbonate, or Benzyl (4-nitrophenyl) carbonate, is an organic compound . It is typically used as an intermediate in organic synthesis . The primary targets of this compound are the organic compounds that it helps synthesize .
Mode of Action
The compound interacts with its targets through chemical reactions. It is often used in nitration reactions, where it reacts with nitric acid and sulfuric acid to form nitrophenyl benzoic acid benzyl ester . This esterification reaction then leads to the formation of Benzyl 4-nitrophenyl carbonate .
Biochemical Pathways
The exact biochemical pathways affected by Benzyl 4-nitrophenyl carbonate depend on the specific organic compounds it helps synthesize. As an intermediate, it plays a crucial role in facilitating the chemical reactions needed to produce these compounds .
Pharmacokinetics
It is known that the compound has a low solubility in most organic solvents . This could potentially impact its bioavailability.
Action Environment
The action, efficacy, and stability of Benzyl 4-nitrophenyl carbonate can be influenced by various environmental factors. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability . Additionally, the compound’s reactivity may be affected by the presence of other chemicals in its environment .
属性
IUPAC Name |
benzyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c16-14(19-10-11-4-2-1-3-5-11)20-13-8-6-12(7-9-13)15(17)18/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXRWIVDBZJDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065637 | |
| Record name | Carbonic acid, 4-nitrophenyl phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonic acid, 4-nitrophenyl phenylmethyl ester | |
CAS RN |
13795-24-9 | |
| Record name | Benzyl 4-nitrophenyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13795-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 4-nitrophenyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013795249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl p-nitrophenyl carbonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Carbonic acid, 4-nitrophenyl phenylmethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, 4-nitrophenyl phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 4-nitrophenyl carbonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYB2FT7YBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What is the main application of benzyl 4-nitrophenyl carbonate in peptide synthesis, as described in the provided research?
A1: Benzyl 4-nitrophenyl carbonate serves as a useful reagent for attaching amino acids to solid supports during peptide synthesis. [, ] It acts as a linker, connecting the amino acid to the resin, allowing for the stepwise addition of amino acids to build the desired peptide chain.
Q2: How does benzyl 4-nitrophenyl carbonate facilitate the release of the synthesized peptide from the solid support?
A2: The benzyloxycarbonylamide linkage formed between the amino acid and the resin, facilitated by benzyl 4-nitrophenyl carbonate, can be cleaved under specific conditions. [] One method uses palladium acetate and ammonium formate in a transfer hydrogenolysis reaction, effectively releasing the completed peptide from the solid support.
Q3: Can you provide an example of how benzyl 4-nitrophenyl carbonate has been utilized in a specific peptide synthesis strategy?
A3: Researchers successfully employed benzyl 4-nitrophenyl carbonate in a strategy to synthesize unsymmetrical diamides and monoamide monotosylamides from symmetrical diamines. [] They first attached a symmetrical diamine to a polymer support via benzyl 4-nitrophenyl carbonate. Subsequent selective reactions and cleavage from the resin produced the desired unsymmetrical products.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethanone, 1-(4-methylbicyclo[4.2.0]oct-3-en-1-yl)-(9CI)](/img/structure/B51041.png)

